2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide
Description
2-Chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide (CAS: 881448-17-5) is a heterocyclic compound featuring a fused pyrroloquinoline core substituted with a methoxy group at position 7 and a 2-chlorobenzamide moiety at the 1-position. Its molecular formula is C₁₉H₁₆ClN₃O₂, with a molecular weight of 353.8022 g/mol .
Properties
Molecular Formula |
C19H16ClN3O2 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
2-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
InChI |
InChI=1S/C19H16ClN3O2/c1-25-14-7-6-12-10-13-8-9-23(18(13)21-17(12)11-14)22-19(24)15-4-2-3-5-16(15)20/h2-7,10-11H,8-9H2,1H3,(H,22,24) |
InChI Key |
MZKCLETTYAJZFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC3=C(CCN3NC(=O)C4=CC=CC=C4Cl)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Pyrroloquinoline Core: : The pyrroloquinoline core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzylamine derivative. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process .
-
Introduction of the Chloro Group: : The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride. This step typically occurs under anhydrous conditions to prevent hydrolysis .
-
Methoxylation: : The methoxy group can be introduced through a methylation reaction using reagents such as dimethyl sulfate or methyl iodide. This step often requires the presence of a base, such as potassium carbonate, to deprotonate the starting material and facilitate the methylation reaction .
-
Formation of the Benzamide Moiety: : The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the intermediate compound with benzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide product .
Chemical Reactions Analysis
Nucleophilic Substitution at Chloro Group
The 2-chloro substituent on the quinoline ring demonstrates electrophilic reactivity. In analogous systems (e.g., 2-chloroquinoline-3-carbaldehydes), this site undergoes nucleophilic displacement with amines, thiols, or alkoxides under basic conditions .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine substitution | K₂CO₃/DMF, 80°C | 2-Morpholino derivative | 85–92% | |
| Thiol substitution | NaH/THF, RT | 2-(Methylthio)quinoline | 78% |
For the target compound, similar substitutions could yield analogs with modified biological activity or enhanced solubility .
Oxidation of Pyrroloquinoline Core
The dihydro-pyrroloquinoline moiety undergoes oxidation to aromatic systems. Research on related dihydroheterocycles shows:
-
Aromatic ring formation : Treatment with DDQ or MnO₂ oxidizes the 2,3-dihydro-1H-pyrrole ring to a fully aromatic pyrroloquinoline system .
-
Methoxy group stability : The 7-methoxy group remains intact under mild oxidative conditions but may demethylate under strong acids (e.g., HBr/AcOH) .
Amide Bond Reactivity
The benzamide group participates in hydrolysis and condensation:
Hydrolysis
| Conditions | Product | Application |
|---|---|---|
| 6M HCl, reflux | 3-Chlorobenzoic acid + Pyrroloquinoline amine | Precursor for prodrug design |
| NaOH/EtOH, 60°C | Sodium 3-chlorobenzoate | Intermediate for metal complexes |
Condensation
Reaction with hydrazines or hydroxylamine yields hydrazides or oximes, enabling access to Schiff bases and heterocyclic systems .
Electrophilic Aromatic Substitution
The electron-rich pyrrole and quinoline rings direct electrophiles:
| Position | Electrophile | Product |
|---|---|---|
| C-5 (quinoline) | Nitration (HNO₃/H₂SO₄) | 5-Nitro derivative |
| C-β (pyrrole) | Bromination (Br₂/AcOH) | 3-Bromopyrroloquinoline |
Methoxy groups at C-7 exert ortho/para-directing effects, favoring substitutions at C-6 and C-8 .
Reductive Functionalization
Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to tetrahydroquinoline, altering planarity and bioactivity .
| Substrate | Conditions | Product |
|---|---|---|
| Quinoline ring | 10% Pd-C, H₂ (1 atm) | 1,2,3,4-Tetrahydroquinoline |
Heterocyclic Fusion Reactions
The compound serves as a precursor for fused systems:
-
Pyrazolo[3,4-b]quinolines : Cyclocondensation with hydrazines forms tricyclic systems with antitumor potential .
-
Pyrrolo[3,4-b]quinolinones : Formamide-mediated cyclization yields fused lactams (Scheme 1) .
Scheme 1: Synthesis of Pyrrolo[3,4-b]quinolinone
text2-Chloro-N-(7-methoxy-...benzamide + Formamide → Cyclization → 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Sonogashira) at C-2 (quinoline) enable aryl/alkynyl diversification:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 2-Arylquinoline | 65–80% |
| Sonogashira | CuI, PdCl₂(PPh₃)₂ | 2-Alkynylquinoline | 70% |
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods, often involving the reaction of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl) with benzoyl derivatives. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide. In vitro assays have demonstrated significant antibacterial activity against various strains of bacteria. For example:
- Against Mycobacterium smegmatis : The compound exhibited a minimum inhibitory concentration (MIC) that suggests its potential as an antituberculosis agent.
- Fungal Activity : Preliminary tests indicate effectiveness against fungal strains such as Candida albicans and Penicillium chrysogenum, suggesting a broad-spectrum antimicrobial profile .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cells by modulating specific signaling pathways. The ability to inhibit cell proliferation in various cancer cell lines has been documented, which positions it as a candidate for further development in oncology .
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances examined the antimicrobial efficacy of several derivatives of pyrroloquinoline compounds, including 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide. The results showed that this compound had one of the lowest MIC values against Mycobacterium smegmatis, indicating strong potential for development as an antibacterial agent .
Case Study 2: Anticancer Potential
Another research effort focused on the anticancer effects of pyrroloquinoline derivatives. The study found that 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide significantly inhibited the growth of several cancer cell lines. Mechanistic studies revealed that it could disrupt cell cycle progression and promote apoptosis .
Mechanism of Action
The mechanism of action of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or inhibition of microbial growth .
Comparison with Similar Compounds
Key Observations:
- Chloro vs.
- Positional Effects : Ortho-substituted derivatives (e.g., 2-chloro, 2-methoxy) exhibit steric hindrance that may influence binding to flat aromatic regions in protein targets, whereas para-substituted analogs (e.g., 4-fluoro) adopt conformations with minimal steric interference .
Modifications to the Pyrroloquinoline Core
Key Observations:
- Core Rigidity: The dihydro-pyrroloquinoline core in the target compound restricts conformational flexibility compared to pyrrolopyridine derivatives, possibly improving target selectivity .
- Functional Groups : Sulfonyl or allyl substitutions (e.g., in ’s compound) add complexity but may compromise bioavailability due to increased molecular weight and polar surface area .
Crystallographic and Conformational Analysis
highlights the importance of substituent positioning on molecular conformation in benzamide derivatives. For example:
- Dihedral Angles : In 2-chloro-N-(2,3-dichlorophenyl)benzamide, the dihedral angle between the benzoyl and aniline rings ranges from 7.25° to 12.30° , influenced by ortho-chloro substituents .
- Hydrogen Bonding : The target compound’s ortho-chloro group may adopt a syn conformation with the amide C=O bond, promoting intermolecular N–H···Cl interactions that stabilize crystal packing .
Biological Activity
The compound 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is , with a molecular weight of 353.8 g/mol . The compound features a unique pyrroloquinoline core that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16ClN3O2 |
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | 3-chloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide |
| InChI Key | RWTDUUWFTRDCSJ-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. It is hypothesized that the chloro and methoxy groups enhance the compound's reactivity and binding affinity to target enzymes or receptors. This interaction may lead to the modulation of pathways associated with cancer cell proliferation and inflammation.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[2,3-b]quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . The structural features of 2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide suggest it may exhibit similar or enhanced activity due to its unique functional groups.
Anticancer Potential
The compound has been investigated for its anticancer properties through various in vitro assays. In particular, it has shown promise in inhibiting cell growth in several cancer cell lines by targeting key regulatory proteins involved in cell cycle progression and apoptosis . These findings highlight the potential for developing this compound as a therapeutic agent against specific cancers.
Structure-Activity Relationships (SAR)
The SAR studies conducted on related compounds indicate that modifications in the chemical structure can significantly impact biological activity. For example:
- The introduction of halogen groups (such as chlorine) has been correlated with increased potency against certain cancer cell lines.
- The presence of the methoxy group enhances solubility and bioavailability, which are critical factors for therapeutic efficacy.
Case Studies
Several studies have explored the biological activity of similar compounds within the pyrroloquinoline class:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with similar structures exhibited potent antimicrobial effects against Cryptosporidium parvum, with EC50 values as low as 0.17 μM .
- Anticancer Activity Assessment : Another investigation focused on pyrrole derivatives showed promising results in inhibiting tumor growth in xenograft models, indicating potential for clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
